Physicochemical Differentiation: Comparative LogP and PSA for 4-(Morpholine-4-sulfonyl)benzene-1-sulfonamide vs. Piperidine Analog
The morpholine moiety provides a more balanced lipophilicity profile compared to the piperidine analog, a critical factor for aqueous solubility and cellular permeability. The target compound exhibits a calculated LogP of 2.15 , while the closely related 4-(Piperidine-1-sulfonyl)benzene-1-sulfonamide (CAS 1150-21-6) shows a significantly higher LogP of 3.31 [1]. Additionally, the target compound has a larger Polar Surface Area (PSA) of 123.53 Ų compared to the piperidine analog's PSA of 114.30 Ų [2], indicating a greater capacity for polar interactions and potentially improved aqueous solubility.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP: 2.15; PSA: 123.53 Ų |
| Comparator Or Baseline | 4-(Piperidine-1-sulfonyl)benzene-1-sulfonamide (CAS 1150-21-6). LogP: 3.31; PSA: 114.30 Ų |
| Quantified Difference | ΔLogP = -1.16; ΔPSA = +9.23 Ų |
| Conditions | Calculated properties (Chemsrc database) |
Why This Matters
The lower LogP and higher PSA of the target compound suggest it is less lipophilic and more polar than its piperidine analog, which can translate to improved aqueous solubility and a distinct pharmacokinetic profile, directly impacting formulation and in vivo study design.
- [1] Chemsrc. 4-(Piperidine-1-sulfonyl)benzene-1-sulfonamide. CAS 1150-21-6. (LogP: 3.30840). View Source
- [2] Chemsrc. 4-(Piperidine-1-sulfonyl)benzene-1-sulfonamide. CAS 1150-21-6. (PSA: 114.30). View Source
